An In-depth Technical Guide to the Physicochemical Properties of 2-(Propan-2-yloxy)ethane-1-sulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 2-(Propan-2-yloxy)ethane-1-sulfonamide
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Propan-2-yloxy)ethane-1-sulfonamide. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a framework for its characterization. It outlines authoritative, standardized protocols for determining its essential properties, offering both the "how" and the "why" behind these experimental choices. The guide is designed to equip researchers and drug development professionals with the necessary information to accurately assess this compound's potential, predict its behavior in biological systems, and design further studies. All quantitative data is summarized for clarity, and key experimental workflows are visualized.
Introduction and Scientific Context
2-(Propan-2-yloxy)ethane-1-sulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. Sulfonamides are known for a wide range of biological activities, including their use as antibiotics, diuretics, and anticonvulsants. The specific structural features of 2-(Propan-2-yloxy)ethane-1-sulfonamide—an isopropyl ether linked to an ethanesulfonamide core—suggest a unique profile of polarity, hydrogen bonding capability, and steric hindrance.
Understanding the physicochemical properties of a novel compound is a non-negotiable first step in the drug discovery and development pipeline. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and potential toxicity. This guide provides the foundational knowledge and methodologies required to build a comprehensive physicochemical profile for 2-(Propan-2-yloxy)ethane-1-sulfonamide.
Chemical Identity and Core Properties
A precise understanding of a molecule's identity is fundamental. The following table summarizes the key identifiers and computationally predicted properties for 2-(Propan-2-yloxy)ethane-1-sulfonamide.
| Property | Value | Source |
| IUPAC Name | 2-(Propan-2-yloxy)ethane-1-sulfonamide | - |
| CAS Number | 1249786-86-4 | [1] |
| Molecular Formula | C5H13NO3S | [1] |
| Molecular Weight | 167.23 g/mol | - |
| SMILES Code | O=S(CCOC(C)C)(N)=O | [1] |
| Predicted XLogP3 | -0.6 | - |
| Predicted Hydrogen Bond Donors | 1 | - |
| Predicted Hydrogen Bond Acceptors | 4 | - |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Lipophilicity: The Octanol-Water Partition Coefficient (LogP)
Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. It is most commonly expressed as the partition coefficient (LogP) between n-octanol and water.
Rationale for Method Selection
The Shake-Flask Method (OECD Guideline 107) is the gold-standard and reference method for LogP determination.[2][3][4] Its direct measurement approach provides high accuracy for compounds within a LogP range of -2 to 4.[2][4][5] Given the predicted LogP of -0.6 for the title compound, this method is exceptionally well-suited. The alternative, the slow-stirring method (OECD Guideline 123), is generally reserved for highly lipophilic substances (LogP > 4) where the shake-flask method can be prone to artifacts from micro-emulsion formation.[4]
Experimental Protocol: Shake-Flask Method for LogP Determination
This protocol is adapted from OECD Guideline 107.
Objective: To determine the n-octanol/water partition coefficient (Pow) of 2-(Propan-2-yloxy)ethane-1-sulfonamide.
Materials:
-
2-(Propan-2-yloxy)ethane-1-sulfonamide (analytical grade)
-
n-Octanol (purity > 99%, pre-saturated with water)
-
Deionized water (pre-saturated with n-octanol)
-
Appropriate buffer (e.g., phosphate buffer) if pH control is needed for an ionizable compound. The sulfonamide moiety is weakly acidic, so buffering to a pH at least 2 units below its pKa ensures it is in its neutral form.[3][5]
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Solvents: Vigorously shake n-octanol and water together for 24 hours at the experimental temperature. Allow the phases to separate completely to create mutually saturated solvents.
-
Test Substance Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning:
-
In triplicate, combine the pre-saturated n-octanol (containing the test substance) and pre-saturated water in centrifuge tubes. Use varying volume ratios (e.g., 1:1, 1:2, 2:1) to ensure the final result is independent of the phase ratio.
-
Cap the tubes securely and shake vigorously for 5-10 minutes at a constant temperature (e.g., 25 °C).
-
-
Phase Separation: Centrifuge the tubes at a sufficient speed and duration to achieve a clean separation of the two phases.
-
Quantification:
-
Calculation: The partition coefficient (Pow) is calculated as the ratio of the equilibrium concentrations in the two phases:
-
Pow = C_octanol / C_water
-
LogP = log10(Pow)
-
The final LogP is reported as the average of the triplicate measurements.
Workflow for LogP Determination
Caption: Workflow for Shake-Flask LogP Determination.
Acidity (pKa)
The pKa value indicates the strength of an acid in solution. For sulfonamides, the hydrogen on the sulfonamide nitrogen is weakly acidic. This property is crucial as the ionization state of a drug affects its solubility, permeability, and receptor binding.
Rationale for Method Selection
UV-Spectrophotometric Titration is a robust and widely used method for determining the pKa of compounds that possess a chromophore close to the ionizable group, which is the case for many sulfonamides.[7][8] The method relies on the principle that the ionized and non-ionized forms of the molecule will have different UV absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pH at which the two species are present in equal concentrations, which corresponds to the pKa. This method is often preferred for its simplicity and applicability to small sample quantities.
Experimental Protocol: pKa Determination by UV-Spectrophotometry
Objective: To determine the acid dissociation constant (pKa) of 2-(Propan-2-yloxy)ethane-1-sulfonamide.
Materials:
-
2-(Propan-2-yloxy)ethane-1-sulfonamide
-
Deionized water or a co-solvent mixture (e.g., acetonitrile-water) if solubility is low.[7][8][9]
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Concentrated HCl and NaOH for pH adjustment.
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder.
-
Calibrated pH meter.
Procedure:
-
Wavelength Selection:
-
Prepare two solutions of the compound at identical concentrations: one at a very low pH (e.g., pH 2, fully protonated form) and one at a very high pH (e.g., pH 12, fully deprotonated form).
-
Scan the UV spectrum for both solutions to find a wavelength where the difference in absorbance between the two forms is maximal.
-
-
Titration:
-
Prepare a series of solutions of the compound at a constant concentration in buffers of varying, precisely measured pH values. The pH range should bracket the expected pKa.
-
Measure the absorbance of each solution at the pre-determined analytical wavelength, maintaining a constant temperature.
-
-
Data Analysis:
-
Plot Absorbance vs. pH. The resulting curve will be sigmoidal.
-
The pKa can be determined graphically as the pH at the inflection point of the curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:
-
pKa = pH + log[ (A_I - A) / (A - A_M) ]
-
Where:
-
A = Absorbance at a given pH
-
A_I = Absorbance of the fully ionized species
-
A_M = Absorbance of the neutral molecule
-
-
-
Aqueous Solubility
Aqueous solubility is a key factor influencing a drug's absorption and bioavailability. Poor solubility is a major hurdle in drug development.
Rationale for Method Selection
The Shake-Flask Method is the definitive technique for determining thermodynamic equilibrium solubility.[10] It measures the concentration of a saturated solution after a prolonged equilibration period, ensuring a true thermodynamic value is obtained. This is distinct from kinetic solubility assays, which are faster but can overestimate solubility by not allowing sufficient time for stable crystal forms to dominate. For foundational characterization, the thermodynamic approach is superior.
Experimental Protocol: Equilibrium Solubility Determination
Objective: To determine the thermodynamic aqueous solubility of 2-(Propan-2-yloxy)ethane-1-sulfonamide.
Materials:
-
2-(Propan-2-yloxy)ethane-1-sulfonamide (solid)
-
Solvent of interest (e.g., deionized water, Phosphate-Buffered Saline (PBS) pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C)
-
Syringe filters (e.g., 0.22 µm PTFE) to remove undissolved solid.[10]
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing the chosen aqueous medium. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration:
-
Seal the vials and place them on an orbital shaker in a temperature-controlled incubator.
-
Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Processing:
-
Allow the vials to stand undisturbed at the experimental temperature for at least 1 hour to let larger particles settle.[10]
-
Withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent (e.g., methanol) to bring the concentration into the linear range of the analytical method.[10]
-
Determine the concentration using a calibrated HPLC-UV or LC-MS/MS method.
-
-
Reporting: The solubility is reported in units such as mg/mL or µM. The experiment should be performed in at least triplicate.
Conclusion
The physicochemical properties of 2-(Propan-2-yloxy)ethane-1-sulfonamide are pivotal to its potential as a research tool or therapeutic agent. While direct experimental data is not widely published, this guide provides the scientific rationale and validated, step-by-step protocols for its comprehensive characterization. By determining the LogP, pKa, and aqueous solubility using the gold-standard methods described herein, researchers can generate the reliable, high-quality data needed to make informed decisions in the drug discovery and development process. This structured approach ensures that the foundational characterization of this and similar novel compounds is conducted with the highest degree of scientific integrity.
References
-
OECD (2006), Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available from: [Link]
-
OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available from: [Link]
-
ECETOC (European Centre for Ecotoxicology and Toxicology of Chemicals). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Available from: [Link]
-
Subirats, X., et al. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Planta Medica, 83(12/13), pp.1037-1046. Available from: [Link]
-
Ferreira, L. A., & Giraudi, V. T. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]
-
Babić, S., et al. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data, 54(7), pp.2047-2052. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Available from: [Link]
-
ResearchGate. (n.d.). Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. Available from: [Link]
-
Pobudkowska, A., et al. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1). Available from: [Link]
Sources
- 1. 1249786-86-4|2-(Propan-2-yloxy)ethane-1-sulfonamide|BLD Pharm [bldpharm.com]
- 2. oecd.org [oecd.org]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 5. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. polimery.umw.edu.pl [polimery.umw.edu.pl]
